4,5-Bis(Boc-amino)-pentanoic acid
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Overview
Description
4,5-Bis(Boc-amino)-pentanoic acid is a chemical compound characterized by the presence of two Boc-protected amino groups on a pentanoic acid backbone. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to prevent unwanted reactions at the amino sites during chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(Boc-amino)-pentanoic acid typically involves the stepwise protection of amino groups on pentanoic acid. The process begins with the reaction of pentanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) to form the mono-Boc-protected intermediate. Subsequent reaction with additional Boc₂O and Et₃N leads to the formation of the bis-Boc-protected compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis(Boc-amino)-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The Boc-protected amino groups can be reduced to form the corresponding amines.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Various acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Esters and Amides: Resulting from the reaction of the carboxylic acid group with alcohols or amines.
Amines: Resulting from the reduction of the Boc-protected amino groups.
Scientific Research Applications
4,5-Bis(Boc-amino)-pentanoic acid is widely used in scientific research due to its versatility as a protecting group. Its applications include:
Peptide Synthesis: Used as a temporary protecting group for amino acids during peptide chain assembly.
Organic Synthesis: Employed in the synthesis of complex organic molecules where selective protection and deprotection of amino groups are required.
Medicinal Chemistry: Utilized in the development of pharmaceuticals where precise control over functional groups is necessary.
Mechanism of Action
The mechanism by which 4,5-Bis(Boc-amino)-pentanoic acid exerts its effects involves the selective protection of amino groups. The Boc group prevents unwanted reactions at the amino sites, allowing for controlled chemical transformations. The deprotection of the Boc group can be achieved under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Molecular Targets and Pathways: The compound does not have specific molecular targets or pathways as it is primarily used as a protecting group in synthetic chemistry.
Comparison with Similar Compounds
Boc-lysine
Boc-arginine
Boc-glycine
Boc-alanine
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Properties
IUPAC Name |
4,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-10(7-8-11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVVNDZHUBXGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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